molecular formula C17H16O3 B12859657 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone

Cat. No.: B12859657
M. Wt: 268.31 g/mol
InChI Key: CCRRMBKPMNFDPR-UHFFFAOYSA-N
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Description

1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound that features a biphenyl structure with a dioxolane ring and an ethanone group

Chemical Reactions Analysis

Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, NH3

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with molecular targets and pathways. The compound’s dioxolane ring and biphenyl structure allow it to act as a ligand, forming coordination complexes with metal ions . These complexes can then participate in various catalytic and biochemical processes.

Comparison with Similar Compounds

Uniqueness: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a biphenyl structure with a dioxolane ring and an ethanone group. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-[2-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone

InChI

InChI=1S/C17H16O3/c1-12(18)15-4-2-3-5-16(15)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3

InChI Key

CCRRMBKPMNFDPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

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